2-Chloro-8-methylquinazoline-Derived Agent 5i Exhibits Superior Antibacterial Potency to Ciprofloxacin and Comparable Activity to Linezolid
A derivative incorporating the 2-chloro-8-methylquinolinyl motif (compound 5i) demonstrated antibacterial activity against a panel of organisms with an MIC range of 3.5–10 µg/mL. This activity is significantly more potent than the broad-spectrum comparator antibiotic ciprofloxacin (MIC range: 25–50 µg/mL) and is comparable to the activity of the standard agent linezolid (MIC range: 2–3 µg/mL) [1].
| Evidence Dimension | Antibacterial activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC range = 3.5–10 µg/mL (Compound 5i, containing a 2-chloro-8-methylquinolinyl motif) |
| Comparator Or Baseline | Ciprofloxacin (MIC range = 25–50 µg/mL); Linezolid (MIC range = 2–3 µg/mL) |
| Quantified Difference | At least 5-fold more potent than ciprofloxacin; comparable to linezolid. |
| Conditions | In vitro antibacterial assay against a panel of bacterial strains. |
Why This Matters
This provides a data-backed rationale for choosing 2-chloro-8-methylquinazoline as a starting material for developing next-generation antibacterial agents with a potential advantage over existing drugs like ciprofloxacin.
- [1] Sangshetti, J. N., Khan, F. A., Patil, R. H., Marathe, S. D., Gade, W. N., & Shinde, D. B. (2015). Biofilm inhibition of linezolid-like Schiff bases: synthesis, biological activity, molecular docking and in silico ADME prediction. Bioorganic & Medicinal Chemistry Letters, 25(4), 874-880. View Source
